

Azepane-2-carboxylic Acid: A Cornerstone in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Azepane-2-carboxylic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents have made it a valuable building block for the design of novel therapeutic agents. At the heart of this chemical space lies **Azepane-2-carboxylic acid**, a versatile starting material and a key structural motif in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of **azepane-2-carboxylic acid** and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Physicochemical Properties

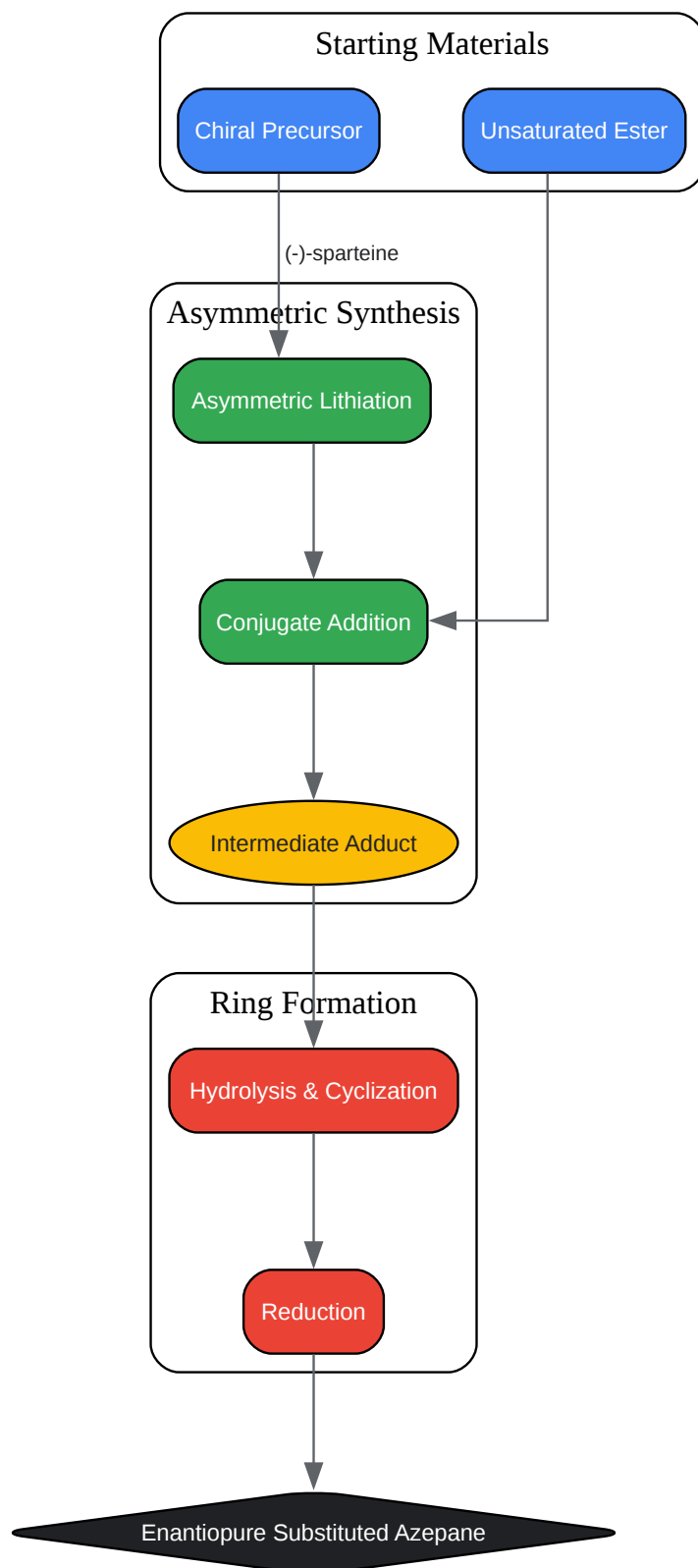
Azepane-2-carboxylic acid, also known as homopipericolic acid, is a cyclic amino acid. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C ₇ H ₁₃ NO ₂
Molecular Weight	143.18 g/mol
IUPAC Name	azepane-2-carboxylic acid
CAS Number	5227-53-2
Melting Point	208-209 °C
Boiling Point	280.9 °C at 760 mmHg

Synthesis of Azepane-2-carboxylic Acid and its Derivatives

The synthesis of enantiomerically pure and substituted **azepane-2-carboxylic acid** is a critical step in its application in drug discovery. Various synthetic strategies have been developed, often involving ring expansion reactions or cyclization of linear precursors.

A general workflow for the asymmetric synthesis of substituted azepanes is depicted below. This process often starts from readily available chiral precursors and involves key steps such as asymmetric lithiation and conjugate addition to introduce stereocenters, followed by cyclization to form the azepane ring.



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Asymmetric synthesis workflow for substituted azepanes.

Experimental Protocol: Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-carboxylate Derivatives

This protocol is a representative example of an asymmetric synthesis of a substituted azepane derivative, a key intermediate for drug discovery projects.^[1]

- Oxidative Cleavage of Aza-bicyclo[3.2.2]nonene:
 - To a solution of the aza-bicyclo[3.2.2]nonene starting material in a suitable solvent (e.g., dichloromethane/methanol), add a catalytic amount of a ruthenium salt (e.g., $\text{RuCl}_3 \cdot x\text{H}_2\text{O}$).
 - Cool the reaction mixture to 0 °C and add an oxidizing agent (e.g., sodium periodate) portion-wise.
 - Stir the reaction at room temperature until completion, monitoring by TLC.
 - Quench the reaction with a reducing agent (e.g., sodium thiosulfate) and extract the product with an organic solvent.
 - Purify the crude product by column chromatography to yield the desired (2S,5S)-5-substituted azepane-2-carboxylate derivative.

Role in Medicinal Chemistry

The **azepane-2-carboxylic acid** scaffold is a versatile template for the development of a wide range of therapeutic agents. Its ability to mimic peptide backbones and present substituents in a defined three-dimensional space has been exploited to target various biological macromolecules.

Peptidomimetics and Integrin Antagonists

Azepane-2-carboxylic acid is frequently incorporated into peptidomimetics to constrain the conformational flexibility of peptide chains, thereby enhancing their binding affinity and selectivity for their biological targets. A notable application is in the design of antagonists for RGD-binding integrins, which are cell surface receptors involved in cell adhesion, signaling, and angiogenesis.^{[2][3][4]}

A cyclopentapeptide analog incorporating a 7-substituted **azepane-2-carboxylic acid** linker has been synthesized and shown to exhibit low micromolar affinity for $\alpha\beta3$ and $\alpha\beta5$ integrin receptors.

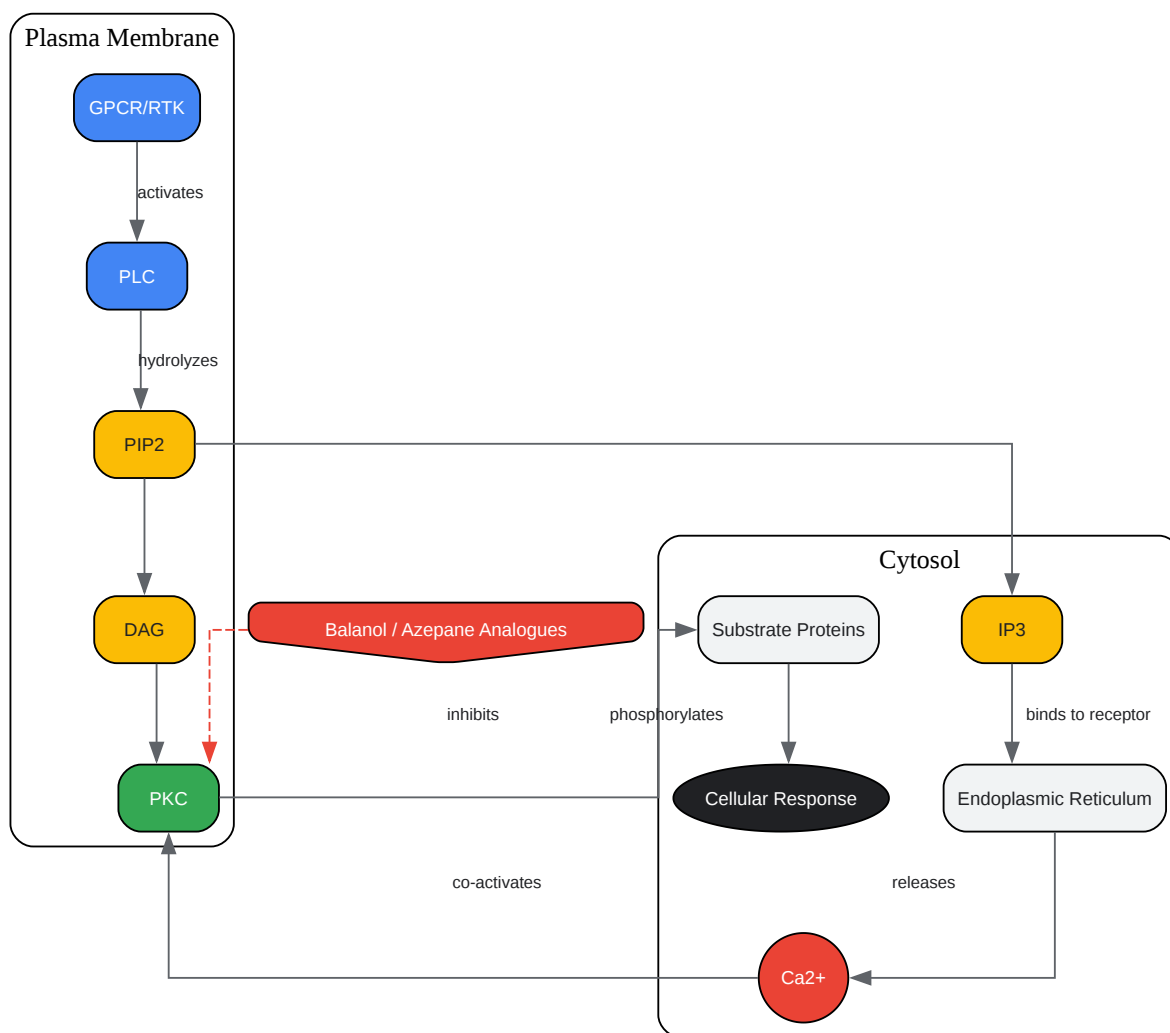
Compound	Target	IC ₅₀ (μM)
Cyclopentapeptide-Azepane Analog	$\alpha\beta3$ Integrin	1.8
$\alpha\beta5$ Integrin	2.9	

Enzyme Inhibitors

Derivatives of **azepane-2-carboxylic acid** have been investigated as inhibitors of various enzymes implicated in disease.

Balanol, a natural product containing an azepane ring, is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in signal transduction pathways that regulate cell growth and differentiation.^{[5][6][7]} Acyclic analogs of balanol that retain the azepane-like functionality have been synthesized and show high selectivity for PKC over other kinases like PKA.^[5]

The PKC signaling pathway is a critical regulator of numerous cellular processes. The binding of extracellular ligands to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can activate phospholipase C (PLC), which in turn generates diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG and Ca²⁺ (released from the endoplasmic reticulum in response to IP₃) synergistically activate conventional PKC isoforms.



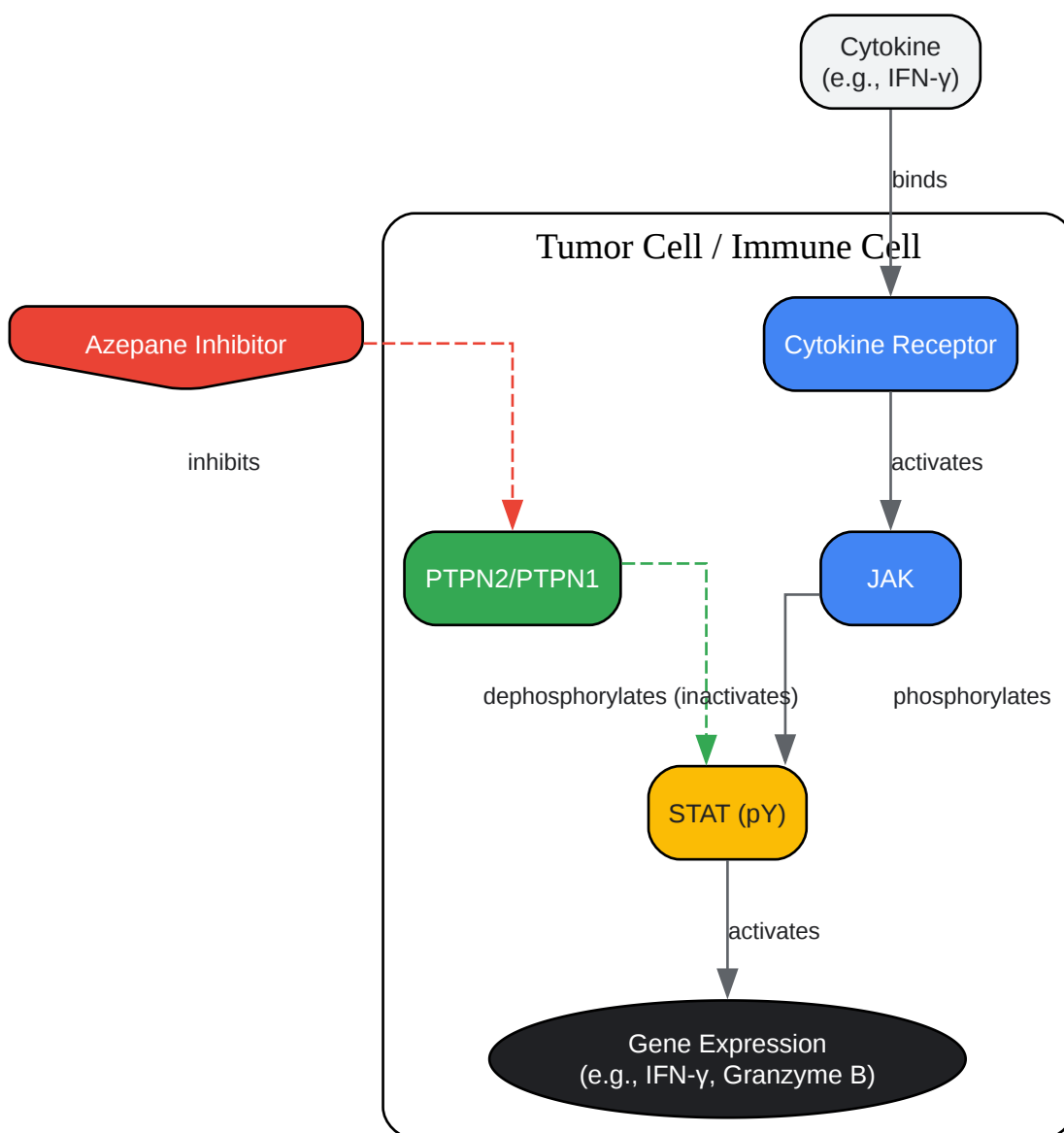
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Protein Kinase C (PKC) signaling pathway and inhibition.

Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators in immune signaling pathways. Their inhibition is an attractive strategy for enhancing anti-tumor immunity. [8] Azepane-containing derivatives have been developed as potent inhibitors of PTPN2 and PTPN1.[8]

Compound	Target	IC ₅₀ (nM)
Compound 4 (Azepane Derivative)	PTPN2	15
PTPN1	8	

The inhibition of PTPN2 and PTPN1 by these compounds can restore the activity of signaling molecules like STAT1 and STAT3, leading to enhanced T-cell mediated tumor cell killing.



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Inhibition of PTPN2/PTPN1 by azepane derivatives.

Anticancer Agents

The azepane scaffold is present in numerous compounds with demonstrated anticancer activity.[9][10] For instance, certain 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives have shown good activity against B-cell leukemic cell lines.[9]

Compound	Cell Line	IC ₅₀ (μM)
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide	Reh (B-cell leukemia)	18

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[9]

- **Cell Seeding:** Plate cells (e.g., Reh cells) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the azepane derivatives for a specified period (e.g., 48 hours). Include a vehicle control.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Pharmacokinetics

The pharmacokinetic properties of azepane-containing compounds are crucial for their development as drugs. While data on **azepane-2-carboxylic acid** itself is limited, studies on its derivatives and related structures provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

A generalized workflow for a rodent pharmacokinetic study is outlined below.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a novel azepane derivative.[\[11\]](#)

- **Animal Models:** Use male Wistar or Sprague-Dawley rats. House the animals in a controlled environment with a regular light-dark cycle and free access to food and water.
- **Drug Administration:**
 - **Intravenous (IV):** Dissolve the compound in a suitable vehicle and administer as a single bolus injection via the jugular vein.
 - **Oral (PO):** Administer the compound by oral gavage.
- **Blood Sampling:** Collect serial blood samples at predetermined time points post-administration from the jugular vein or another appropriate site into tubes containing an anticoagulant.
- **Plasma Preparation:** Centrifuge the blood samples to separate the plasma.
- **Bioanalytical Method:** Quantify the plasma concentrations of the compound using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** Calculate key pharmacokinetic parameters such as half-life ($T_{1/2}$), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) using appropriate software.

The table below presents pharmacokinetic data for a representative azepane-containing compound, a PTPN2/N1 inhibitor.[\[8\]](#)

Compound	Species	Route	T _{1/2} (h)	CL (mL/min/kg)	Vd (L/kg)	F (%)
Compound 4	Mouse	IV	1.8	35.4	4.8	45
PO	3.2	-	-			

Conclusion

Azepane-2-carboxylic acid and its derivatives represent a rich and productive area of research in medicinal chemistry. The versatility of the azepane scaffold allows for the generation of diverse chemical libraries with a wide range of biological activities. From peptidomimetics targeting cell surface receptors to potent enzyme inhibitors and anticancer agents, this structural motif continues to be a valuable tool in the quest for novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of drug discovery through the exploration of azepane-based compounds. Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate promising lead compounds into clinically effective drugs.

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